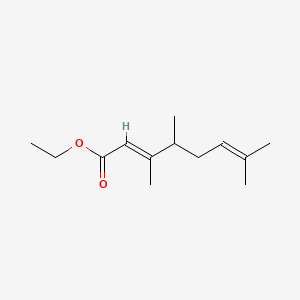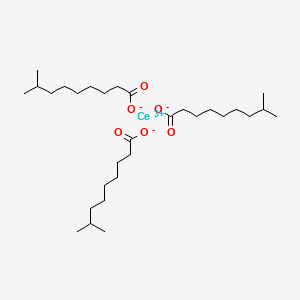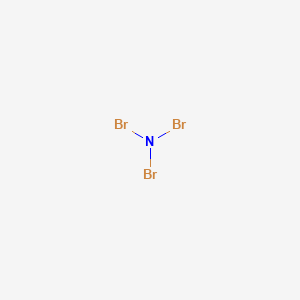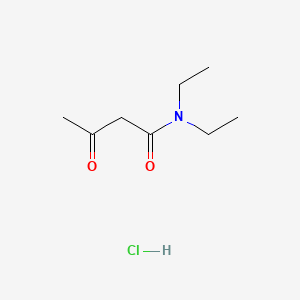
Disodium 3,3'-thiobispropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 3,3’-thiobispropionate is an organic compound with the molecular formula C6H8Na2O4S. It is a disodium salt of 3,3’-thiobispropionic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium 3,3’-thiobispropionate can be synthesized through the reaction of 3,3’-thiobispropionic acid with sodium hydroxide. The reaction typically involves dissolving 3,3’-thiobispropionic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt.
Industrial Production Methods
In industrial settings, the production of disodium 3,3’-thiobispropionate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade 3,3’-thiobispropionic acid and sodium hydroxide, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 3,3’-thiobispropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disodium 3,3’-dithiobispropionate.
Reduction: It can be reduced to yield 3,3’-thiobispropionic acid.
Substitution: The compound can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace sodium ions under appropriate conditions.
Major Products Formed
Oxidation: Disodium 3,3’-dithiobispropionate.
Reduction: 3,3’-thiobispropionic acid.
Substitution: Metal salts of 3,3’-thiobispropionate.
Wissenschaftliche Forschungsanwendungen
Disodium 3,3’-thiobispropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.
Industry: Disodium 3,3’-thiobispropionate is used in the production of antioxidants and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of disodium 3,3’-thiobispropionate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a reducing agent, donating electrons to oxidized molecules and thereby stabilizing them. It also participates in the formation of disulfide bonds, which are crucial for the structural integrity of proteins.
Vergleich Mit ähnlichen Verbindungen
Disodium 3,3’-thiobispropionate can be compared with other similar compounds such as:
3,3’-Thiodipropionic acid: This compound is the parent acid of disodium 3,3’-thiobispropionate and shares similar chemical properties.
Disodium 3,3’-dithiobispropionate: This is an oxidized form of disodium 3,3’-thiobispropionate and has different reactivity.
3,3’-Dithiobis(1-propanesulfonate): This compound has a similar structure but contains sulfonate groups instead of carboxylate groups.
The uniqueness of disodium 3,3’-thiobispropionate lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
37902-14-0 |
|---|---|
Molekularformel |
C6H8Na2O4S |
Molekulargewicht |
222.17 g/mol |
IUPAC-Name |
disodium;3-(2-carboxylatoethylsulfanyl)propanoate |
InChI |
InChI=1S/C6H10O4S.2Na/c7-5(8)1-3-11-4-2-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
InChI-Schlüssel |
MUTPUZBXXFFKEW-UHFFFAOYSA-L |
Kanonische SMILES |
C(CSCCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)



![Methyl 2-(5,6-difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoate](/img/structure/B15176678.png)









